molecular formula C15H21BFNO2 B8061397 7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline

7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B8061397
M. Wt: 277.14 g/mol
InChI Key: HIORSYOJFJDORC-UHFFFAOYSA-N
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Description

7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline (CAS: 1155264-46-2) is a boronate ester-containing tetrahydroisoquinoline derivative. The compound features a fluorine atom at the 7-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 6-position of the tetrahydroisoquinoline scaffold. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl or heteroaryl systems .

Properties

IUPAC Name

7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BFNO2/c1-14(2)15(3,4)20-16(19-14)12-7-10-5-6-18-9-11(10)8-13(12)17/h7-8,18H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIORSYOJFJDORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNCC3)C=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews its biological activity based on existing literature and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula: C20H29BFNO4
  • Molecular Weight: 377.3 g/mol
  • Purity: Typically around 95%.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential therapeutic applications in various diseases. Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities such as anti-cancer, anti-inflammatory, and neuroprotective effects.

The mechanism by which this compound exerts its effects is linked to its interaction with specific biological targets. Tetrahydroisoquinolines are known to modulate neurotransmitter systems and influence signaling pathways relevant to cell proliferation and apoptosis .

Case Studies

  • Anti-Cancer Activity:
    • A study indicated that tetrahydroisoquinoline analogs can inhibit the growth of various cancer cell lines by inducing apoptosis. The compound's structure allows it to interact with estrogen receptors (ER), suggesting potential use in breast cancer treatment .
    • In vitro studies demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells through ER down-regulation mechanisms .
  • Neuroprotective Effects:
    • Research has shown that certain tetrahydroisoquinoline derivatives possess neuroprotective properties against oxidative stress-induced neuronal damage. The presence of the dioxaborolane group may enhance these protective effects by stabilizing reactive intermediates .

Data Table: Biological Activities

Activity TypeReferenceObserved Effect
Anti-Cancer Induces apoptosis in MCF-7 breast cancer cells
Neuroprotection Protects neurons from oxidative stress
Anti-inflammatory Modulates inflammatory pathways

Structural Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure. The fluorine atom enhances lipophilicity and biological interaction potential while the dioxaborolane moiety may facilitate binding with target proteins or enzymes involved in disease processes .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Its isoquinoline core is known for various pharmacological activities.

Anticancer Activity

Research indicates that derivatives of isoquinoline exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance the compound's ability to interact with biological targets involved in cancer progression.

Antimicrobial Properties

Studies have shown that compounds containing the isoquinoline framework possess antimicrobial activity. The fluorine substitution can improve metabolic stability and bioavailability, making this compound a candidate for developing new antimicrobial agents.

Organic Synthesis

The unique structure of 7-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2,3,4-tetrahydro-isoquinoline facilitates its use as a versatile building block in organic synthesis.

Cross-Coupling Reactions

The dioxaborolane group allows for participation in cross-coupling reactions under mild conditions. This property is particularly useful for synthesizing complex organic molecules from simpler precursors.

Reaction TypeConditionsYield
Suzuki CouplingPd catalyst; 100 °CUp to 76%
Negishi CouplingZn catalyst; 85 °CUp to 64%

These reactions demonstrate the compound's utility in creating diverse chemical libraries for further biological testing.

Material Science

The incorporation of boron-containing compounds into materials science is gaining traction due to their unique electronic properties.

Photonic Applications

The compound's ability to form stable complexes with metals can be exploited in photonic devices. Its potential use in organic light-emitting diodes (OLEDs) is being investigated due to favorable electronic characteristics.

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Anticancer Research

A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.

Case Study 2: Synthesis of Novel Antibiotics

Researchers successfully synthesized novel antibiotics using this compound as a precursor through palladium-catalyzed coupling reactions. The resulting compounds exhibited promising antibacterial activity against resistant strains.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • The 6-boronate group distinguishes it from compounds like 17b (6-trifluoroethoxy), which lacks cross-coupling utility but may exhibit stronger hydrogen-bonding interactions .

Key Research Findings

  • Cross-Coupling Efficiency: The target compound’s boronate group enables efficient coupling with aryl halides (e.g., 90–95% yield in model reactions), outperforming brominated precursors like 7-bromo-6-fluoro-2-methyl-tetrahydroisoquinoline, which require additional Pd-mediated steps .
  • Antagonist Activity: Analog 17b () demonstrates nanomolar affinity for undisclosed receptors, highlighting the importance of the 6-position’s substituent (trifluoroethoxy vs. boronate) for target engagement .

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